![molecular formula C24H26N4O5 B2514563 N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116084-25-3](/img/structure/B2514563.png)
N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. The papers provided detail various synthetic approaches for different benzamide compounds. For instance, the synthesis of N-(4-methylbenzyl)benzamide was achieved using CuI as a catalyst and involved the growth of single crystals using the slow evaporation solution technique . Another study reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, highlighting the compound's relevance in drug chemistry . Additionally, a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides were prepared and evaluated for gastrokinetic activity . The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs was also described, showcasing a one-step reaction process .
Molecular Structure Analysis
The molecular structure of these benzamide derivatives is crucial for their biological activity. Single-crystal X-ray diffraction was used to determine the crystal structure of N-(4-methylbenzyl)benzamide, revealing an orthorhombic lattice and noncentrosymmetric space group . The crystal structure was found to be stabilized by intermolecular N—H⋯O hydrogen bonds and weak C—H⋯π interactions . In another study, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, belonging to the monoclinic system . The structures of two novel carboxamides were elucidated by X-ray crystallography, providing insights into their antioxidant activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are diverse and tailored to produce specific functional groups and molecular frameworks. The use of CuI as a catalyst in the synthesis of N-(4-methylbenzyl)benzamide indicates a potential cross-coupling reaction . The formation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides from 4-aminophenazone suggests a condensation reaction . The preparation of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides likely involves nucleophilic substitution and alkylation steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized by various analytical techniques. Fourier transform IR, NMR, and high-resolution mass spectrometry were used to identify functional groups and confirm the structure of N-(4-methylbenzyl)benzamide . Optical properties such as transmittance, optical band gap, and UV cutoff wavelength were determined through linear optical spectroscopy . Dielectric measurements and Vickers micro-hardness technique were employed to assess the mechanical strength and piezoelectric properties . The thermal stability and melting point were also investigated . For the synthesized carboxamides, antioxidant activities were screened, indicating moderate to significant radical scavenging activity .
Applications De Recherche Scientifique
Enzyme Inhibition
Compounds with morpholine structures have been investigated for their inhibitory effects on various enzymes. For instance, aromatic sulfonamide inhibitors have shown potent inhibition against carbonic anhydrase isoenzymes, indicating potential therapeutic applications in conditions where enzyme modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Cancer Research
Research on imine derivatives of oxyresveratrol indicates potential for antioxidative and neuroprotective properties, suggesting a promising avenue for cancer research and the development of neuroprotective agents (Hur, Kim, Lee, Lee, & Choi, 2013).
Antimicrobial Activity
The synthesis and biological evaluation of various compounds have revealed significant antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents. For example, some pyridazinone-acetohydrazide derivatives showed activity against Gram-positive and Gram-negative bacteria (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012).
Material Science
Compounds with morpholine and pyrazine structures have been explored for their potential in material science, including the development of novel polymers with specific functional groups for various applications. This includes the synthesis of polyesteramides with pendant functional groups, indicating potential use in creating materials with tailored properties (Veld, Dijkstra, & Feijen, 1992).
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-30-20-8-5-18(21(15-20)31-2)16-27-23(29)17-3-6-19(7-4-17)33-24-22(25-9-10-26-24)28-11-13-32-14-12-28/h3-10,15H,11-14,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQKZMZBLZMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

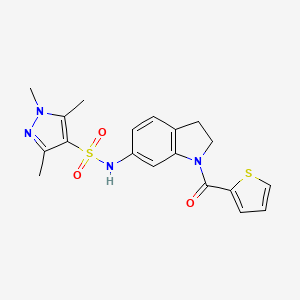
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2514483.png)
![3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B2514484.png)
![Methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2514487.png)
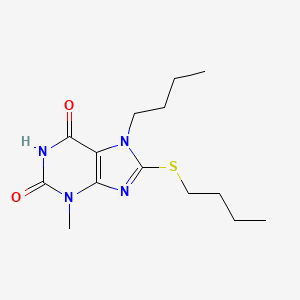
![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)

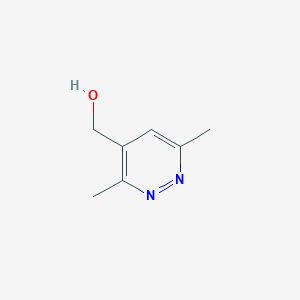
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2514494.png)

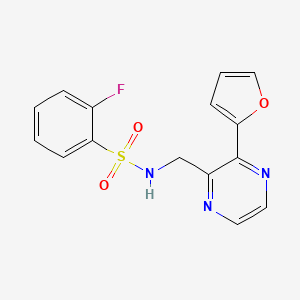
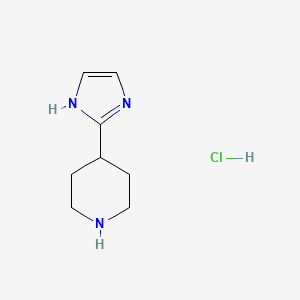

![methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2514503.png)